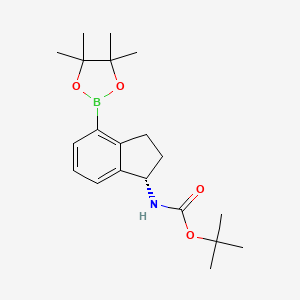![molecular formula C12H14ClNO2 B8311225 N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a benzylamide group with a hydroxymethyl and chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature . The next step involves the introduction of the 4-chloro-3-hydroxymethyl-benzylamide group through a series of reactions, including chlorination, hydroxymethylation, and amidation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the benzylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
類似化合物との比較
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide can be compared with similar compounds such as:
Cyclopropanecarboxylic acid: Lacks the benzylamide group and has different chemical properties and reactivity.
4-chloro-3-hydroxymethyl-benzylamine: Lacks the cyclopropane ring and carboxylic acid group, leading to different biological activities.
Benzylamide derivatives: Compounds with different substituents on the benzylamide moiety, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,9,15H,2-3,6-7H2,(H,14,16) |
InChIキー |
OHOCVLZEKYUDHR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
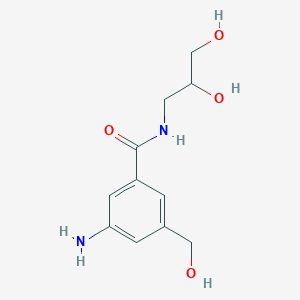
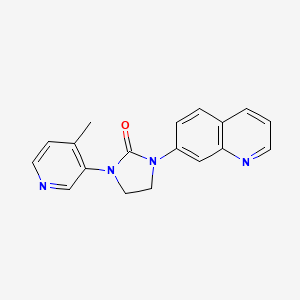
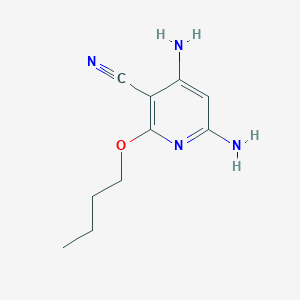
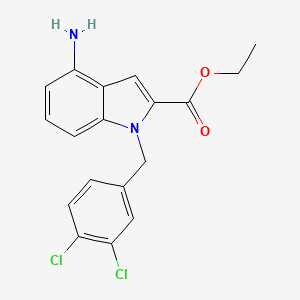


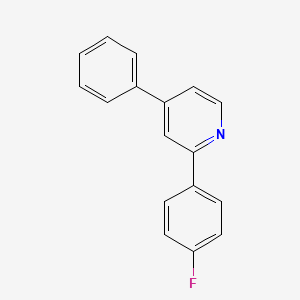

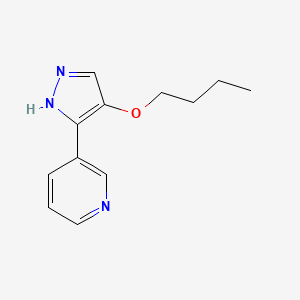
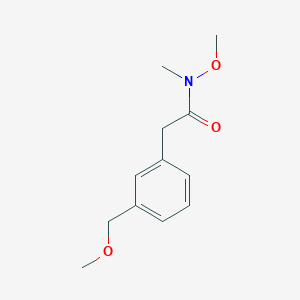
![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)


